molecular formula C23H22BrN3O3S B4574095 2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4574095
M. Wt: 500.4 g/mol
InChI Key: LMNAUZQKHJOFKI-UHFFFAOYSA-N
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Description

2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenoxy group, an ethoxyphenyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest in synthetic chemistry and material science.

Scientific Research Applications

2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-bromophenol with benzyl chloride to form 2-bromophenoxybenzyl chloride. This intermediate is then reacted with 4-ethoxyphenylhydrazine to yield the final product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The bromophenoxy group may facilitate binding to certain enzymes or receptors, while the hydrazinecarbothioamide moiety can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenoxy)benzoate
  • 2-{4-[(2-bromophenoxy)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline

Uniqueness

What sets 2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[[4-[(2-bromophenoxy)methyl]benzoyl]amino]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrN3O3S/c1-2-29-19-13-11-18(12-14-19)25-23(31)27-26-22(28)17-9-7-16(8-10-17)15-30-21-6-4-3-5-20(21)24/h3-14H,2,15H2,1H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNAUZQKHJOFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(2-BROMOPHENOXY)METHYL]BENZOYL}-N~1~-(4-ETHOXYPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

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